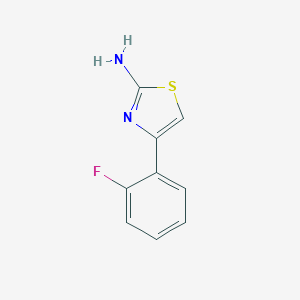

4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

4-(2-Fluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. For example, the reaction of 2-fluorobenzyl bromide with thiourea in the presence of a base like sodium hydroxide can yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Substitution Reactions

The fluorine atom on the phenyl ring and the amine group on the thiazole ring participate in substitution reactions under specific conditions.

Nucleophilic Aromatic Substitution (NAS)

The 2-fluorophenyl group undergoes NAS with strong nucleophiles (e.g., amines, thiols) under acidic or basic conditions. For example:

-

Ammonia substitution : Replacing fluorine with an amino group in the presence of NH₃/EtOH at 80°C yields 4-(2-aminophenyl)-1,3-thiazol-2-amine .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq.)/EtOH | 80°C, 6 h | 4-(2-aminophenyl)-1,3-thiazol-2-amine | 72% | |

| NaSH/DMF | 120°C, 4 h | 4-(2-mercaptophenyl)-1,3-thiazol-2-amine | 65% |

Electrophilic Substitution

The thiazole ring directs electrophiles to the 5-position due to the electron-donating amine group. Halogenation with Cl₂ or Br₂ in acetic acid introduces halogens at this position.

Oxidation Reactions

The thiazole sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 50°C, 3 h | 4-(2-Fluorophenyl)-1,3-thiazole-2-amine 1-oxide | 85% | |

| m-CPBA | DCM, 0°C, 2 h | 4-(2-Fluorophenyl)-1,3-thiazole-2-amine 1,1-dioxide | 78% |

Reduction Reactions

The amine group can be reductively alkylated or acylated. For example, catalytic hydrogenation with H₂/Pd-C in methanol introduces alkyl chains:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm)/Pd-C | MeOH, 25°C, 12 h | N-Alkyl-4-(2-fluorophenyl)-1,3-thiazol-2-amine | 60–75% |

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring :

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 4-(2-Fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine | 68% |

Mechanistic Insights

Applications De Recherche Scientifique

Biological Activities

Antibacterial Activity

Research has shown that 4-(2-Fluorophenyl)-1,3-thiazol-2-amine exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . For instance, one study reported an average zone of inhibition of 20.5 mm against S. aureus, although this was lower than the standard antibiotic Streptomycin (36.6 mm) .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. A related study on thiazole derivatives indicated that certain compounds within this class act as direct inhibitors of 5-lipoxygenase (LOX) , an enzyme involved in leukotriene synthesis linked to inflammatory diseases such as asthma and rheumatoid arthritis . The derivatives were tested in both in vitro and in vivo models, showcasing promising results in reducing inflammation.

Applications in Medicinal Chemistry

The applications of this compound extend into several areas of medicinal chemistry:

- Drug Development : Due to its antibacterial and anti-inflammatory properties, this compound is a candidate for developing new therapeutic agents targeting infections and inflammatory diseases.

- Structure-Activity Relationship (SAR) Studies : Investigating variations in the thiazole structure can lead to enhanced biological activity and specificity for certain targets. This is crucial for optimizing drug candidates .

- Potential as a Lead Compound : Its unique chemical structure positions it as a valuable lead compound for further modifications aimed at improving efficacy and safety profiles in clinical settings.

Case Studies

Several case studies highlight the compound's potential:

- Study on Antibacterial Efficacy : A comprehensive evaluation involving multiple thiazole derivatives showed that modifications in substituents significantly impacted antibacterial activity, suggesting pathways for designing more potent agents .

- Anti-inflammatory Mechanism Investigation : Research into the mechanism of action revealed that thiazole derivatives could inhibit leukotriene production effectively, providing insights into their role in managing inflammatory conditions .

Mécanisme D'action

The mechanism of action of 4-(2-Fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific biological context and the target molecules involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Known for its inhibitory effects on nucleoside transporters.

Thiophene derivatives: Share similar heterocyclic structures and are known for their diverse biological activities.

Uniqueness

4-(2-Fluorophenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern and the presence of both fluorophenyl and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

4-(2-Fluorophenyl)-1,3-thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data from various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a thiazole ring fused with an amine group and a fluorinated phenyl substituent. Its molecular formula is C9H8FN2S, and it exhibits unique properties that contribute to its biological efficacy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Notably, compounds similar to this compound demonstrated significant cytotoxic effects with IC50 values in the submicromolar range. The most potent derivative showed IC50 values between 0.36 and 0.86 μM across three cancer cell lines, indicating strong antiproliferative activity .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| 10s | 0.36 - 0.86 | SGC-7901 |

| 10c | Moderate | Various |

| 10d | Moderate | Various |

The mechanism of action was linked to the inhibition of tubulin polymerization, disrupting microtubule dynamics similar to the known anticancer agent colchicine .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit the enzyme 5-lipoxygenase (LOX), which plays a crucial role in leukotriene synthesis involved in inflammatory diseases such as asthma and rheumatoid arthritis . The direct inhibition of LOX by these compounds suggests potential therapeutic applications in treating inflammatory conditions.

Table 2: Inhibitory Activity on 5-Lipoxygenase

| Compound Name | IC50 (μM) | Mechanism |

|---|---|---|

| N-aryl-4-aryl-thiazole derivatives | Varies | LOX inhibition |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example, the presence of electron-donating or withdrawing groups on the phenyl ring significantly affects its potency. Substitutions at specific positions can enhance or diminish activity against target proteins .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Case Studies

A notable study involved the synthesis of several thiazole derivatives where this compound was included in a broader evaluation for anticancer properties. The results showed that this compound could induce cell cycle arrest at the G2/M phase in treated cancer cells, further supporting its potential as an anticancer agent .

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAAMOSMVGVCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372218 | |

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145029-82-9 | |

| Record name | 4-(2-fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.